(6-Chloro-4-pyrimidinyl)methyl benzoate
Description
(6-Chloro-4-pyrimidinyl)methyl benzoate (IUPAC: Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate; CAS: 484064-87-1) is a synthetic benzoate ester derivative characterized by a pyrimidine ring substituted with a chlorine atom at position 4. This heterocyclic moiety is linked via an ether oxygen to a phenylacetate methyl ester group, resulting in the molecular formula C₁₃H₁₁ClN₂O₃ .
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(6-chloropyrimidin-4-yl)methyl benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-6-10(14-8-15-11)7-17-12(16)9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChI Key |
BNORWUOBFQQZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Benzoate Derivatives
Compounds with heterocyclic substituents on the benzoate ester backbone are key structural analogs. Notable examples include:
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Key Differences: Replaces the pyrimidine ring with a pyridazine (a six-membered ring with two adjacent nitrogen atoms). Features an ethyl ester and a phenethylamino linker, unlike the methyl ester and ether linkage in the target compound.
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate)
Substituted Methyl Benzoates
Simple methyl benzoates with substituents on the aromatic ring provide insight into how electronic and steric effects influence properties:
Methyl 2-Chlorobenzoate
- Structure : Chlorine at the ortho position of the benzoate ring.
- Comparison :
Methyl 2,4-Dihydroxy-6-methyl Benzoate
Naturally Occurring Benzoate Esters
Benzyl Benzoate (CAS: 120-51-4)
- Comparison :
Hexyl Benzoate
- Structure : A linear hexyl ester chain.
Physicochemical and Bioactive Properties
Data Table: Key Properties of Selected Compounds
*LogP values estimated using fragment-based methods.
Research Findings
- Electronic Effects : Chlorine on the pyrimidine ring in the target compound may stabilize the heterocycle through electron withdrawal, enhancing metabolic stability compared to methyl-substituted analogs .
- Bioactivity Trends : Methyl benzoate derivatives with heterocycles (e.g., pyrimidine, pyridazine) often show improved target specificity over simple alkyl esters, as seen in synthetic agrochemicals .
- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution, similar to methods for related intermediates in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
